molecular formula C10H19NO3 B13284013 tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate

tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate

Cat. No.: B13284013
M. Wt: 201.26 g/mol
InChI Key: BFNLOKNWCXPVKK-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate is a chemical compound with the molecular formula C10H19NO3 It is a derivative of cyclopentane, featuring an amino group, a hydroxy group, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentanone as the starting material.

    Formation of Intermediate:

    Esterification: The intermediate is then esterified with tert-butyl alcohol in the presence of an acid catalyst to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The tert-butyl ester group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of various substituted cyclopentane derivatives.

Scientific Research Applications

tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing biochemical pathways. The tert-butyl ester group may also play a role in modulating the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of pharmaceuticals.

    tert-Butyl 4-(6-amino-3-pyridyl)piperazine-1-carboxylate: Studied for its biological activity.

Uniqueness

tert-Butyl 3-amino-4-hydroxycyclopentane-1-carboxylate is unique due to its specific combination of functional groups and cyclopentane ring structure. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

tert-butyl 3-amino-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)6-4-7(11)8(12)5-6/h6-8,12H,4-5,11H2,1-3H3

InChI Key

BFNLOKNWCXPVKK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C(C1)O)N

Origin of Product

United States

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